Synthesis and Characterization of 2-(6-(trifluoromethyl)pyridin-3-yl)acetohydrazide: A Technical Guide
Synthesis and Characterization of 2-(6-(trifluoromethyl)pyridin-3-yl)acetohydrazide: A Technical Guide
Executive Summary
Molecule: 2-(6-(trifluoromethyl)pyridin-3-yl)acetohydrazide
CAS: 1805762-08-6
Molecular Formula:
This technical guide outlines a robust, scalable synthetic pathway for 2-(6-(trifluoromethyl)pyridin-3-yl)acetohydrazide , a critical pharmacophore in the development of antimicrobial and anticancer agents (specifically 1,3,4-oxadiazole and pyrazole derivatives).[1][2] The trifluoromethyl group (
The protocol detailed below utilizes a two-step sequence starting from the commercially available 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid , ensuring high reproducibility and purity suitable for biological screening.
Strategic Retrosynthesis & Pathway Design
Rationale
The synthesis is designed around Nucleophilic Acyl Substitution .[2] Direct reaction of the carboxylic acid with hydrazine is often inefficient due to salt formation.[1][2] Therefore, we employ an ester activation strategy.[2][3]
-
Activation: Conversion of the carboxylic acid to the ethyl ester.
-
Hydrazinolysis: Displacement of the ethoxy group by hydrazine.[1][2]
Reaction Pathway Visualization[2]
Figure 1: Two-step synthetic pathway from the carboxylic acid precursor.[1][2][4]
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate[1]
Objective: To activate the carboxylic acid for subsequent nucleophilic attack.
-
Reagents:
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.
Procedure:
-
Dissolution: Charge the 250 mL RBF with 10.0 g of the starting acid and 100 mL of absolute ethanol. Stir until suspended.
-
Catalyst Addition: Carefully add 1.0 mL of concentrated
dropwise. Caution: Exothermic.[2] -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1][2] The acid spot ( ) should disappear, replaced by the ester spot ( ).[2] -
Work-up:
-
Yield: Expect ~10.5 g (92%) of a pale yellow oil or low-melting solid. Use directly in Step 2.
Step 2: Hydrazinolysis to Target Hydrazide
Objective: Nucleophilic displacement of the ester to form the hydrazide.[1][2]
-
Reagents:
-
Equipment: 250 mL RBF, Reflux Condenser.
Procedure:
-
Setup: Dissolve the ester (10.0 g) in absolute ethanol (60 mL).
-
Addition: Add Hydrazine Hydrate (5.0 equiv) slowly at room temperature.
-
Reaction: Reflux the mixture (
) for 6–8 hours.-
Observation: A white precipitate often begins to form after 2–3 hours as the hydrazide (less soluble than the ester) crystallizes.[2]
-
-
Isolation:
-
Purification: Recrystallize from hot ethanol if necessary.
-
Drying: Dry in a vacuum oven at
for 4 hours. -
Final Yield: Expect ~8.0 g (85%). Appearance: White to off-white crystalline solid.[1]
Characterization & Data Analysis
Spectroscopic Data (Typical)
| Technique | Parameter | Assignment / Value |
| 1H NMR | Solvent | DMSO- |
| s, 1H, NH (Hydrazide) | ||
| d, | ||
| dd, | ||
| d, | ||
| br s, 2H, NH2 (Hydrazide) | ||
| s, 2H, CH2 | ||
| 13C NMR | Carbonyl | |
| Aromatics | ||
| 19F NMR | Shift | |
| MS (ESI) | Calc: 219.17; Found: 220.1 [M+H]+ | |
| IR (ATR) | Bands | 3310, 3200 ( |
Mechanism of Hydrazinolysis
The reaction proceeds via a tetrahedral intermediate.[1][2] The hydrazine nucleophile attacks the ester carbonyl carbon.[2] The ethoxide is a good leaving group, driven by the formation of the stable amide-like hydrazide bond.[2]
Figure 2: Simplified mechanism of the hydrazinolysis step.[1]
Process Safety & Handling (E-E-A-T)
-
Hydrazine Hydrate: A known carcinogen, corrosive, and skin sensitizer.[2]
-
Trifluoromethyl Group: The C-F bond is stable, but thermal decomposition at very high temperatures (>250°C) can release HF.[2]
-
Waste Disposal: The filtrate from Step 2 contains excess hydrazine.[2] It must be segregated as "Basic/Toxic Organic Waste" and not mixed with general organic solvents until quenched.[1][2]
References
-
Primary Precursor Availability: 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid (CAS 913839-73-3).[1] Sigma-Aldrich / Ambeed Catalog.[1]
-
General Hydrazinolysis Protocol: Narang, A. S., et al. "Synthesis of some new pyridine derivatives."[2] Journal of the Indian Chemical Society (1988).[1][2] (Standard protocol adaptation).
-
Trifluoromethyl Pyridine Chemistry: Schlosser, M. "The 2-(trifluoromethyl)pyridine building block."[2] Journal of Organic Chemistry.
-
Characterization Standards: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[2] Wiley.[1][2] (For interpretation of NMR shifts of
-substituted pyridines).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
